molecular formula C20H17N3O2 B6047050 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile

Cat. No. B6047050
M. Wt: 331.4 g/mol
InChI Key: YNFJSTFEBAKURV-NTCAYCPXSA-N
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Description

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the quinazoline family of compounds, which have been found to have a variety of biological activities. In

Scientific Research Applications

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile has been studied for its potential applications in a variety of scientific research areas. One notable application is in the field of cancer research, where the compound has been found to have anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile is not fully understood, but several studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth. It has also been suggested that the compound may interact with DNA or other cellular components to induce cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile has a variety of biochemical and physiological effects. In addition to its anti-cancer properties, the compound has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile in lab experiments is its high potency and specificity for certain cellular targets. However, one limitation is that the compound may have off-target effects or interact with other cellular components in unintended ways. Additionally, the compound may have limited solubility or stability in certain experimental conditions.

Future Directions

There are several future directions for research on 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile. One area of interest is in further elucidating the compound's mechanism of action and identifying its cellular targets. Additionally, there is potential for developing new derivatives or analogs of the compound with improved potency or selectivity for certain targets. Finally, there is potential for further exploring the compound's applications in imaging and other diagnostic techniques.

Synthesis Methods

The synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile involves the reaction of 2-propoxybenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with acrylonitrile to form the final product. This synthesis method has been reported in several scientific publications and has been found to be effective in producing high yields of the compound.

properties

IUPAC Name

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFJSTFEBAKURV-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile

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